molecular formula C25H29N7O B2829190 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol CAS No. 955337-92-5

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B2829190
CAS No.: 955337-92-5
M. Wt: 443.555
InChI Key: LZHPANLLAVGFTC-UHFFFAOYSA-N
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Description

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with a suitable aldehyde or ketone can form the pyrazole ring, which is then fused with a pyrimidine ring through a series of condensation reactions.

    Amination and Substitution:

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and appropriate halogenated intermediates.

    Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the piperazine ring, typically through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the attached phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl or amino groups.

Scientific Research Applications

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups and its ability to inhibit CDK2 selectively. This makes it a valuable compound for targeted cancer therapy and other biomedical applications.

Properties

IUPAC Name

2-[4-[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-18-8-9-20(16-19(18)2)27-23-22-17-26-32(21-6-4-3-5-7-21)24(22)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPANLLAVGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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